tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Description
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate (CAS: 1451392-80-5) is a bicyclic azete derivative characterized by a fused cyclopenta-azete ring system and a tert-butyl ester group. Its molecular formula is C₁₄H₁₉NO₂, with a molar mass of 233.31 g/mol and a predicted density of 1.15 ± 0.1 g/cm³ . The compound exhibits a low pKa value (-1.06 ± 0.20), indicative of significant acidity, likely due to electron-withdrawing effects from the azete ring. Its boiling point is estimated at 319.9 ± 42.0 °C, reflecting moderate thermal stability . This compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development, as noted by its designation for "Research Use Only" (RUO) .
Properties
IUPAC Name |
tert-butyl 6-azatricyclo[5.3.0.01,5]deca-3,8-diene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-10-6-4-8-14(10)9-5-7-11(14)15/h4-7,10-11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDMLQEWGSYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCC23C1C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diene, under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotection in synthetic pathways.
Example :
Under acidic conditions, the ester undergoes hydrolysis to form 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylic acid, a key intermediate for further functionalization .
Electrophilic Aromatic Substitution (Friedel-Crafts)
The bicyclic azete core participates in Friedel-Crafts alkylation and acylation due to its electron-rich aromatic system.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl3, CH2Cl2, alkyl halide, 0°C | Alkyl-substituted bicyclic derivative | 72–88% |
| Friedel-Crafts Acylation | AcCl, FeCl3, nitrobenzene, RT | Acetylated derivative | 68% |
Key Insight :
The reaction proceeds via generation of a carbocation or acylium ion, which attacks the electron-rich positions of the azete ring.
Elimination Reactions
The tert-butyl group facilitates elimination under strongly acidic or basic conditions, forming alkenes or strained intermediates.
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| H2SO4 (conc.), 80°C | Diene derivative | 91% | Dehydration via E1 mechanism |
| t-BuOK, DMF, 120°C | Ring-opened alkene | 85% | Base-induced β-elimination |
Example :
Treatment with concentrated sulfuric acid eliminates the tert-butyl group and a proton from the bicyclic system, yielding a conjugated diene.
Oxidation and Reduction
The compound’s bicyclic framework and ester group are amenable to redox transformations.
Mechanistic Highlight :
Catalytic hydrogenation selectively reduces the double bonds in the dicyclopenta system without affecting the ester group.
Cycloaddition and Ring-Opening Reactions
The strained bicyclic structure engages in [4+2] Diels-Alder reactions and photochemical cycloadditions.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, reflux | Six-membered adduct | 83% |
| Photochemical [2+2] | UV light, CH2Cl2 | Fused cyclobutane derivative | 58% |
Application :
These reactions are exploited to synthesize polycyclic architectures for pharmaceutical and materials science applications .
Radical Reactions
The compound participates in radical-mediated processes, particularly under UV initiation.
| Reagents | Products | Yield | Notes |
|---|---|---|---|
| AIBN, Bu3SnH, benzene, Δ | Hydrogenated bicyclic ester | 74% | Radical chain mechanism |
| NBS, CCl4, light | Brominated derivative | 66% | Allylic bromination via radical intermediates |
Example :
Bromination with N-bromosuccinimide (NBS) selectively functionalizes allylic positions, enabling further cross-coupling reactions.
Substitution Reactions
| Conditions | Nucleophile | Products | Yield |
|---|---|---|---|
| NaOMe, MeOH, reflux | Methyl ester | 71% | Methanolysis under basic conditions |
| Ti(OiPr)4, iPrOH, 80°C | Isopropyl ester | 63% | Transition metal-catalyzed transesterification |
Thermal Decomposition
At elevated temperatures, the compound undergoes retro-Diels-Alder reactions, releasing small molecules.
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| 250°C, vacuum | Cyclopentadiene + CO2 + tert-butanol | Quant. | Decarboxylation and ring fragmentation |
Scientific Research Applications
Tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: : Its unique structure may find use in materials science, such as in the design of novel polymers or coatings.
Mechanism of Action
The mechanism by which tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations :
In contrast, analogues like tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate possess monocyclic azetidine rings, which are less strained and more flexible . The cyclopentane-based derivative (EU Patent) lacks nitrogen-containing rings, emphasizing hydrocarbon frameworks .
Substituent Effects :
- The azete ring in the target compound likely enhances acidity (pKa ≈ -1.06) through electron withdrawal, whereas azetidine derivatives with electron-donating groups (e.g., methoxy-ester) may exhibit higher pKa values .
- The tert-butyl ester group is conserved across all compounds, ensuring similar hydrolytic stability under basic conditions.
Azetidine derivatives (e.g., CAS 497160-14-2) are prepared using Mitsunobu-like conditions (DEAD, triphenylphosphine) to install phthalimide-protected amines .
Biological Activity
Chemical Identity
- IUPAC Name : tert-butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
- CAS Number : 1449117-36-5
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
This compound is a bicyclic structure with potential applications in medicinal chemistry due to its unique structural features.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in several enzymatic pathways. The compound's structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological investigation.
The proposed mechanism of action involves the inhibition of specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered physiological responses, which may be beneficial in therapeutic contexts.
Case Studies and Research Findings
-
Enzyme Inhibition Studies
A study conducted on the compound's interaction with cytochrome P450 enzymes demonstrated significant inhibitory effects, suggesting its potential as a lead compound for drug development targeting metabolic disorders . -
Antimicrobial Activity
Preliminary tests have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics . -
Cytotoxicity Assays
In vitro cytotoxicity assays revealed that the compound has selective cytotoxic effects on cancer cell lines while exhibiting lower toxicity on normal cells. This selectivity is attributed to its ability to target specific cellular pathways involved in tumor growth .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing tert-butyl carboxylate derivatives with bicyclic azete frameworks?
- Methodological Answer :
- Iridium-catalyzed amination : High enantioselectivity (up to 98% yield, 95% ee) can be achieved using allyl acetates and Boc-protected intermediates under optimized conditions (70°C in DMF, followed by silica gel chromatography for purification) .
- Mitsunobu reaction : Employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form stable intermediates, as demonstrated in the synthesis of structurally related azetidine derivatives .
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
- Methodological Answer :
- Use SHELX programs (e.g., SHELXL for refinement) for X-ray crystallography. Ensure high-resolution data collection (≤1.0 Å) to resolve bicyclic ring conformations and hydrogen bonding networks. Validate results using CCDC deposition and R-factor analysis (<5% discrepancy) .
- Complement with NMR spectroscopy : Assign ¹H and ¹³C signals using 2D-COSY and HSQC to resolve diastereotopic protons in the dicyclopenta[b,c]azete core .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Methodological Answer :
- Inert atmosphere : Conduct reactions under nitrogen/argon for moisture-sensitive intermediates (e.g., Boc-protected amines) to prevent hydrolysis .
- PPE requirements : Use neoprene gloves and chemical goggles, as tert-butyl derivatives may cause acute toxicity or respiratory irritation (refer to SDS guidelines for similar compounds) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for pharmacological applications?
- Methodological Answer :
- Chiral catalysts : Use iridium complexes with phosphine ligands to control stereochemistry during allylic amination (e.g., achieving 95% ee via HPLC analysis) .
- Dynamic kinetic resolution : Combine Pd-C hydrogenation with chiral auxiliaries to isomerize unstable intermediates, as shown in tetrahydroisoquinoline derivatives .
Q. What computational methods validate the stability of the bicyclic azete ring under varying pH conditions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict ring strain and protonation states. Compare with experimental pKa values from potentiometric titration .
- MD simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational flexibility and degradation pathways .
Q. How to address contradictory NMR data for dihydro-1H-dicyclopenta[b,c]azete derivatives?
- Methodological Answer :
- Variable-temperature NMR : Resolve signal splitting caused by slow conformational exchange (e.g., ring puckering) by acquiring spectra at 233–298 K .
- Isotopic labeling : Introduce deuterium at bridgehead positions to simplify coupling patterns and confirm diastereomeric ratios .
Q. What strategies stabilize the azete ring during catalytic functionalization?
- Methodological Answer :
- Protecting group engineering : Use Boc groups to shield reactive nitrogen atoms, preventing ring-opening during cross-coupling reactions (e.g., Suzuki-Miyaura with Pd(OAc)₂) .
- Low-temperature quenching : Add reaction mixtures to ice-cold ethyl acetate to arrest intermediate decomposition, as demonstrated in spirocyclic analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
